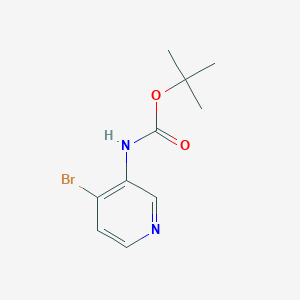

3-Boc-Amino-4-bromopyridine

Übersicht

Beschreibung

. This compound is characterized by its bromine and amino groups attached to a pyridine ring, making it a valuable intermediate in various chemical reactions.

Synthetic Routes and Reaction Conditions:

Boc Protection: The synthesis of 3-Boc-Amino-4-bromopyridine typically involves the Boc protection of 4-bromopyridin-3-amine. This process uses di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) under mild conditions.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, leading to the formation of different reduced products.

Substitution: The bromine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as sodium iodide (NaI) and various alkyl halides are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of pyridine.

Reduction Products: Reduced pyridine derivatives.

Substitution Products: Alkylated or arylated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₇H₈BrN₂O₂

- Molecular Weight : 232.06 g/mol

- Appearance : White to pale yellow crystalline solid

- Solubility : Soluble in organic solvents such as alcohols and ethers; insoluble in water

Synthesis and Mechanism of Action

3-Boc-Amino-4-bromopyridine serves as an intermediate in the synthesis of various complex organic molecules. The compound can undergo nucleophilic aromatic substitution reactions, particularly via the Suzuki–Miyaura cross-coupling reaction, which allows for the formation of new compounds by replacing bromine with other functional groups.

Medicinal Chemistry

This compound is utilized in the development of pharmaceutical compounds. It acts as a building block for synthesizing biologically active agents, including:

- Antitumor Agents : Compounds derived from this compound have shown potential in targeting cancer cells.

- Antiviral Agents : The compound's derivatives are being explored for antiviral properties against various viral infections .

Synthetic Biology

The compound is a key intermediate in synthesizing N-substituted pyridines, which are essential for creating imidazopyridines and other heterocycles. These structures are crucial in developing new drugs and therapeutic agents .

Material Science

In material science, this compound is used to create advanced materials through polymerization processes. Its stability and reactivity make it a suitable candidate for producing high-performance polymers and composites .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as a precursor for synthesizing a series of bioactive compounds. The research highlighted its effectiveness in generating derivatives that exhibited significant antitumor activity against various cancer cell lines .

Case Study 2: Fluorination Reactions

Research focused on the fluorination of this compound to produce fluorinated derivatives for imaging applications in medical diagnostics. The study outlined successful methods for achieving high yields of the desired products through strategic modifications to the reaction conditions .

Comparison Table of Applications

| Application Area | Specific Use Cases | Notable Outcomes |

|---|---|---|

| Medicinal Chemistry | Antitumor and antiviral drug synthesis | Development of effective drug candidates |

| Synthetic Biology | Synthesis of N-substituted pyridines | Creation of novel therapeutic agents |

| Material Science | Polymer production | Development of high-performance materials |

Wirkmechanismus

The mechanism by which 3-Boc-Amino-4-bromopyridine exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the pyridine ring. The Boc group provides protection to the amino group, ensuring selective reactions at the desired site.

Molecular Targets and Pathways Involved:

Substitution Reactions: The pyridine ring and the bromine atom are the primary targets for nucleophilic attack.

Oxidation Reactions: The amino group and the pyridine ring can be oxidized, leading to the formation of various oxidized products.

Vergleich Mit ähnlichen Verbindungen

4-Amino-3-bromopyridine: Lacks the Boc protection, making it less stable and selective.

3-Bromo-4-aminopyridine: Similar structure but different positioning of the bromine and amino groups.

Biologische Aktivität

3-Boc-Amino-4-bromopyridine is a chemical compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its interactions with various biological systems, synthesis methodologies, and relevant case studies.

- Molecular Formula : C₁₄H₁₅BrN₂O₂

- Molecular Weight : 323.19 g/mol

- CAS Number : 2973762-36-4

- Structure : The compound features a bromine atom at the 4-position of the pyridine ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group.

Nicotinic Acetylcholine Receptor (nAChR) Binding

Research has shown that derivatives of this compound exhibit significant binding affinity to nicotinic acetylcholine receptors (nAChRs). A study reported that certain analogs demonstrated high selectivity and potency as antagonists of α4β2-nAChRs, which are implicated in nicotine addiction and other central nervous system disorders .

| Compound | Binding Affinity (Ki, nM) | Selectivity |

|---|---|---|

| 6b | 0.13 | α4β2* vs α3β4: 25-fold |

| 5e | Varies | Not specified |

In Vitro Studies

In vitro studies have indicated that this compound can modulate receptor activity, influencing neurotransmitter release and neuronal excitability. For instance, compounds derived from this structure were tested for their ability to inhibit nicotine-induced antinociception in mice, showing potential for pain management therapies .

Synthesis Methodologies

The synthesis of this compound typically involves several steps, including the bromination of pyridine derivatives and subsequent Boc protection of amino groups. A notable method involves the use of base-catalyzed reactions to achieve selective etherification, which can enhance the yield of desired products .

Synthesis Reaction Example

- Starting Material : 3-Amino-4-bromopyridine.

- Reagents : Boc2O (Boc anhydride), KOH, solvent (e.g., DMAc).

- Conditions : Stirring at elevated temperatures under inert atmosphere.

Case Study 1: Antagonistic Properties

In a pharmacological study, various derivatives of this compound were evaluated for their antagonistic properties against nAChRs. The findings suggested that these compounds could serve as potential therapeutic agents for nicotine addiction due to their high binding affinity and selectivity .

Case Study 2: Pain Management Applications

Another study explored the efficacy of these compounds in pain management by assessing their effects on nociceptive pathways in animal models. Results indicated that certain derivatives could significantly reduce pain responses without the side effects commonly associated with traditional analgesics .

Eigenschaften

IUPAC Name |

tert-butyl N-(4-bromopyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPYNFATVZIZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670376 | |

| Record name | tert-Butyl (4-bromopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-14-9 | |

| Record name | 1,1-Dimethylethyl N-(4-bromo-3-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-bromopyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.